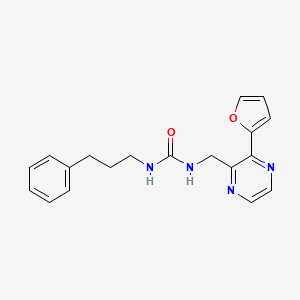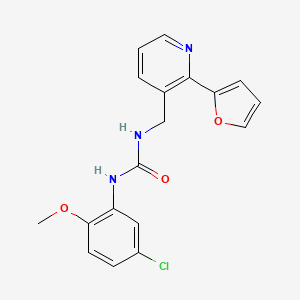
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as FPU-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of FPU-1 involves the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a key enzyme involved in the regulation of various cellular processes, including cell growth and proliferation, apoptosis, and metabolism. Inhibition of GSK-3β by FPU-1 leads to the activation of various signaling pathways, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
FPU-1 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of GSK-3β, FPU-1 has been shown to modulate the activity of various other enzymes and signaling pathways. FPU-1 has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
FPU-1 has several advantages for use in lab experiments. It is a highly specific inhibitor of GSK-3β, making it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, FPU-1 has been shown to have low toxicity and high stability, making it a safe and reliable compound for use in lab experiments. However, one limitation of FPU-1 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on FPU-1. One area of research is the development of new cancer therapies based on the inhibition of GSK-3β by FPU-1. Additionally, FPU-1 has shown promise for the treatment of various neurological disorders, and further research is needed to explore its potential in this area. Other future directions for research on FPU-1 include the study of its effects on other cellular processes and the development of new methods for improving its solubility in aqueous solutions.
Conclusion:
In conclusion, FPU-1 is a valuable chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. Its synthesis method has been optimized for high yield and purity, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. FPU-1 has shown promise for the development of new cancer therapies and the treatment of various neurological disorders, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of FPU-1 involves the reaction of furan-2-carbaldehyde with pyrazin-2-amine to form 3-(furan-2-yl)pyrazin-2-amine. This compound is then reacted with 3-phenylpropylisocyanate to form 1-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea (FPU-1). The synthesis of FPU-1 has been optimized for high yield and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
FPU-1 has been studied extensively for its potential use in various scientific research applications. One area of research where FPU-1 has shown promise is in the field of cancer research. FPU-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, FPU-1 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(22-10-4-8-15-6-2-1-3-7-15)23-14-16-18(21-12-11-20-16)17-9-5-13-25-17/h1-3,5-7,9,11-13H,4,8,10,14H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKDLODHLAZPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(3-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline](/img/structure/B2912366.png)

![Methyl 3-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]thiophene-2-carboxylate](/img/structure/B2912369.png)


![1-[4-(4-{3-[(4-Chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2912376.png)
![2-[(1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2912377.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2912378.png)
![{1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2912380.png)
![(2,5-Dimethylfuran-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2912381.png)

![2-Chloro-N-[(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2912384.png)
